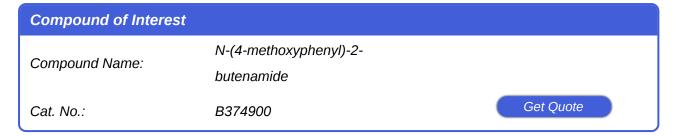


Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological activities of **N-(4-methoxyphenyl)-2-butenamide**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally related molecules to provide estimations and potential avenues for research. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for the synthesis of related compounds are provided as a reference for the potential synthesis of **N-(4-methoxyphenyl)-2-butenamide**. Furthermore, this guide explores the potential biological activities and signaling pathway interactions based on the known effects of analogous compounds, offering a roadmap for future investigation.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **N-(4-methoxyphenyl)-2-butenamide** are not readily available in the current literature. However, data for structurally similar compounds, such as the saturated analog N-(4-methoxyphenyl)butanamide and other related molecules, can provide valuable estimations.



Table 1: Physicochemical Properties of **N-(4-methoxyphenyl)-2-butenamide** and Related Compounds

Property	N-(4- methoxyphenyl)-2- butenamide (Predicted/Estimate d)	N-(4- methoxyphenyl)but anamide (CAS 5421-40-9)[1]	(Z)-N-Carbamoyl-4- hydroxy-4-(4- methoxyphenyl)-2- oxobut-3- enamide[1]
Molecular Formula	C11H13NO2	C11H15NO2	C12H12N2O5
Molecular Weight	191.23 g/mol	193.24 g/mol	264.22 g/mol
Melting Point	Not available	Not available	159–161 °C (decomposes)[1]
Boiling Point	Not available	609.20 K (Calculated)	Not available
Water Solubility	Not available	log10WS = -2.63 (Calculated)	Not available
LogP (Octanol/Water)	Not available	2.434 (Calculated)	Not available
рКа	Not available	Not available	Not available

Note: The properties for N-(4-methoxyphenyl)butanamide are calculated values and should be considered as estimations for N-(4-methoxyphenyl)-2-butenamide.

Experimental Protocols

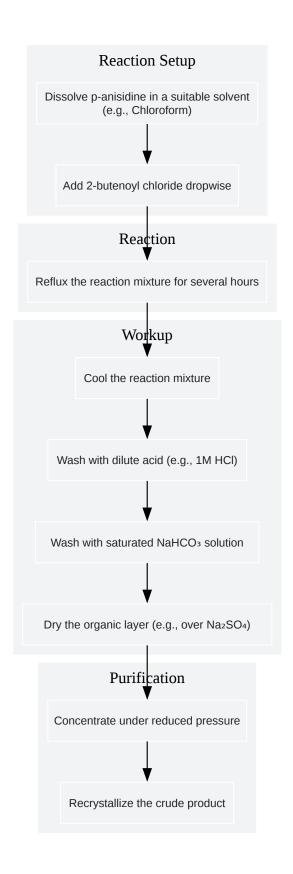
A specific, detailed experimental protocol for the synthesis of **N-(4-methoxyphenyl)-2-butenamide** is not currently published. However, the synthesis would logically involve the formation of an amide bond between p-anisidine and 2-butenoic acid or an activated derivative thereof (e.g., 2-butenoyl chloride). The following protocols for the synthesis of structurally related amides can serve as a methodological basis.

General Amide Synthesis from an Acyl Chloride

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pivalamide and represents a common method for amide bond formation.



Experimental Workflow:



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Caption: General workflow for amide synthesis.

Procedure:

- Dissolve p-anisidine in a suitable anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Add 2-butenoyl chloride dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a period of 2-5 hours, monitoring the reaction by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Amide Synthesis using a Coupling Agent

This protocol is adapted from the synthesis of N-(4-methoxyphenyl)pentanamide and utilizes a carbodiimide coupling agent.

Procedure:

- To a solution of 2-butenoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add p-anisidine, a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.



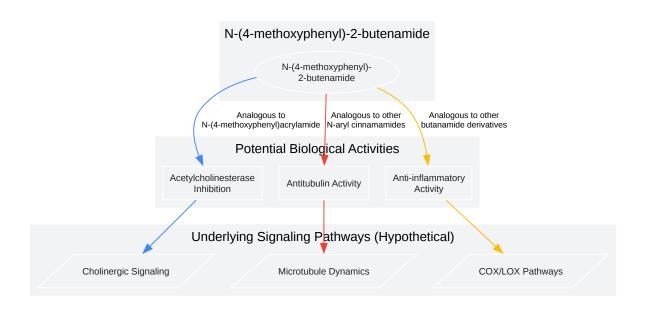
- Dilute the reaction mixture with the solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature detailing the biological activity or the signaling pathways modulated by **N-(4-methoxyphenyl)-2-butenamide**. However, the activities of structurally related compounds can provide insights into its potential therapeutic applications.

Figure 2: Potential Biological Relevance of **N-(4-methoxyphenyl)-2-butenamide** Based on Analogous Structures





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Caption: Hypothetical biological activities of N-(4-methoxyphenyl)-2-butenamide.

A structurally related compound, N-(4-methoxyphenyl)acrylamide, has been reported to inhibit the enzyme acetylcholinesterase, which would lead to increased levels of the neurotransmitter acetylcholine.[2][3] This suggests that **N-(4-methoxyphenyl)-2-butenamide** could potentially modulate cholinergic signaling.

Furthermore, other N-aryl cinnamamide derivatives have been investigated as potent cytotoxic antitubulin agents.[4] These compounds interfere with microtubule dynamics, a mechanism that is a target for cancer chemotherapy. Given the structural similarity, **N-(4-methoxyphenyl)-2-butenamide** may warrant investigation for similar properties.

Additionally, some butanamide derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key targets in inflammation. This suggests a potential anti-inflammatory role for **N-(4-methoxyphenyl)-2-butenamide**.



Conclusion and Future Directions

N-(4-methoxyphenyl)-2-butenamide is a compound for which there is a notable lack of direct experimental data. This guide has compiled information from structurally related molecules to provide a foundational understanding of its potential physicochemical properties, synthetic routes, and biological activities. Future research should focus on the definitive synthesis and characterization of **N-(4-methoxyphenyl)-2-butenamide**. Subsequent in-depth studies are warranted to experimentally determine its physicochemical properties and to explore its potential as a modulator of acetylcholinesterase, tubulin polymerization, or inflammatory pathways. Such investigations will be crucial in determining the potential of this compound in drug discovery and development.

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